molecular formula C10H11BrF3N B1374235 3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline CAS No. 1396779-98-8

3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline

Cat. No.: B1374235
CAS No.: 1396779-98-8
M. Wt: 282.1 g/mol
InChI Key: OPEBLNCSOOICKW-UHFFFAOYSA-N
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Description

3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline is a brominated aromatic amine featuring a trifluoromethyl group at the 5-position and an isopropyl (propan-2-yl) substituent on the nitrogen atom. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethyl group and bromine atom, which enhance stability and modulate reactivity. Its molecular formula is C₁₀H₁₁BrF₃N, with a molecular weight of 282.11 g/mol.

Properties

IUPAC Name

3-bromo-N-propan-2-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEBLNCSOOICKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Bromination: The nitroaniline is then brominated to introduce the bromine atom at the desired position on the benzene ring.

    Reduction: The nitro group is reduced to an amine group.

    Alkylation: The amine group is alkylated with isopropyl bromide to introduce the isopropyl group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or amines, respectively.

Scientific Research Applications

3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline N-isopropyl, Br at 3, CF₃ at 5 C₁₀H₁₁BrF₃N 282.11 Not provided Target compound; isopropyl group enhances lipophilicity.
2-Bromo-5-(trifluoromethyl)aniline NH₂, Br at 2, CF₃ at 5 C₇H₅BrF₃N 240.02 454-79-5 Bromine at 2-position; no N-substituent. Lower molecular weight.
3-Bromo-N-methyl-5-(trifluoromethyl)aniline N-methyl, Br at 3, CF₃ at 5 C₈H₇BrF₃N 254.05 1391737-95-3 Methyl vs. isopropyl group; reduced steric hindrance.
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline N,N-dimethyl, Br at 4, CF₃ at 3 C₉H₉BrF₃N 268.08 51332-24-2 Bromine and CF₃ positions swapped; dimethylamine alters electronic properties.
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline NH₂, Br at 3, OMe at 4, CF₃ at 5 C₈H₇BrF₃NO 270.05 1373920-70-7 Methoxy group introduces polarity; impacts solubility and reactivity.
Key Observations:
  • Bromine Position : Bromine at the 3-position (meta to CF₃) reduces steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo derivatives) .
  • Trifluoromethyl Group : The CF₃ group stabilizes the aromatic ring via electron withdrawal, influencing electronic properties and reaction kinetics .

Biological Activity

3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group. This group is known for enhancing biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₂BrF₃N
  • Molecular Weight : 319.14 g/mol

The trifluoromethyl group (CF3-CF_3) significantly impacts the compound's electronic properties, making it a subject of interest for various biological applications.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that trifluoromethyl-substituted anilines can exhibit potent anticancer properties. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study on similar compounds indicated that the introduction of a trifluoromethyl group at specific positions on the phenyl ring increased potency against various cancer cell lines by up to six-fold compared to non-fluorinated analogs .

Antimicrobial Activity

Trifluoromethyl-containing compounds have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like CF3-CF_3 can enhance the interaction with microbial enzymes or receptors.

  • Findings : In vitro tests showed that derivatives with similar structures displayed significant antifungal activity against strains like Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MICs) lower than standard treatments .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure affect biological activity:

Substituent PositionEffect on Activity
Para positionIncreased potency against 5-HT uptake
Ortho/Meta positionGenerally less effective compared to para substitutions

The inclusion of bulky groups such as isopropyl at the nitrogen site has been shown to enhance solubility and bioavailability, crucial for therapeutic efficacy.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cancer proliferation.
  • Modulation of Cell Signaling Pathways : The trifluoromethyl group can influence signaling pathways critical for cell survival and apoptosis.

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity profiles of these compounds. In silico predictions suggest that while some derivatives exhibit low environmental toxicity, concerns regarding human toxicity remain, necessitating further investigation into their safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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